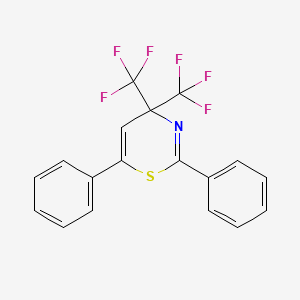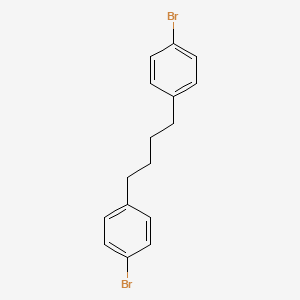![molecular formula C16H12S B14383228 3-[2-(Naphthalen-1-yl)ethenyl]thiophene CAS No. 88703-02-0](/img/structure/B14383228.png)
3-[2-(Naphthalen-1-yl)ethenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Naphthalen-1-yl)ethenyl]thiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are five-membered rings containing one sulfur atom. The compound also features a naphthalene moiety, which is a fused pair of benzene rings. This combination of structures imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene can be achieved through several methods, with one common approach being the Suzuki cross-coupling reaction. This method involves the reaction of a thiophene-based diboronic ester with a naphthalene-containing dibromo compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Naphthalen-1-yl)ethenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, with reagents such as bromine or chlorine, leading to halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with a palladium catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives.
Substitution: Halogenated thiophenes.
Scientific Research Applications
3-[2-(Naphthalen-1-yl)ethenyl]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 3-[2-(Naphthalen-1-yl)ethenyl]thiophene involves its interaction with various molecular targets. In biological systems, the compound may interact with enzymes and receptors, modulating their activity. The presence of the naphthalene moiety allows for π-π interactions with aromatic amino acids in proteins, while the thiophene ring can engage in sulfur-based interactions. These interactions can lead to changes in the conformation and function of the target molecules, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)ethane-1-thiol: Another naphthalene-thiophene derivative with similar structural features but different functional groups.
2-(Naphthalen-1-yl)thiophene: Lacks the ethenyl group, leading to different chemical reactivity and applications
Uniqueness
3-[2-(Naphthalen-1-yl)ethenyl]thiophene is unique due to the presence of both the naphthalene and ethenyl groups, which impart distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the development of advanced materials and pharmaceuticals .
Properties
CAS No. |
88703-02-0 |
|---|---|
Molecular Formula |
C16H12S |
Molecular Weight |
236.3 g/mol |
IUPAC Name |
3-(2-naphthalen-1-ylethenyl)thiophene |
InChI |
InChI=1S/C16H12S/c1-2-7-16-14(4-1)5-3-6-15(16)9-8-13-10-11-17-12-13/h1-12H |
InChI Key |
VFMGAGZILFXNSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


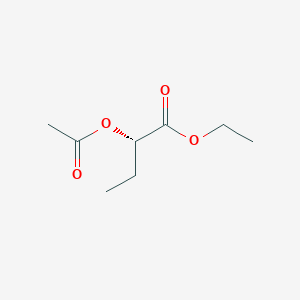
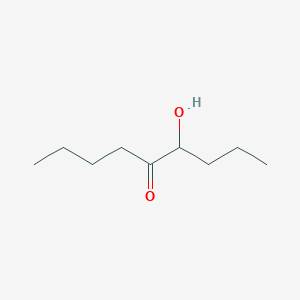
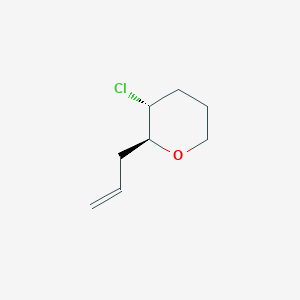
![9-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14383167.png)
![(8S,9S,13S,14S)-17-ethynyl-10-hydroperoxy-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14383171.png)
![1-[(Dodecylsulfanyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14383174.png)
![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B14383175.png)
![4-[2,6-Dimethoxy-5-(methylsulfanyl)pyrimidin-4-yl]morpholine](/img/structure/B14383176.png)

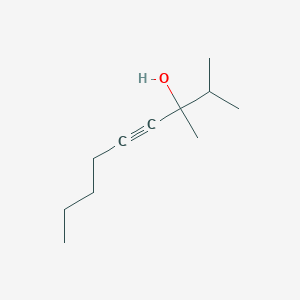
![2-[(3,5-Dichloropyridin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B14383197.png)
